3-Bromo-2-chloro-6-fluorophenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, 3-bromo-2-chloro-6-fluoro-: is an organic compound that belongs to the class of aromatic acids It is characterized by the presence of a benzene ring substituted with bromine, chlorine, and fluorine atoms, along with an acetic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, 3-bromo-2-chloro-6-fluoro- typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-chloro-6-fluorobenzeneacetic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and subsequent purification steps. The use of advanced techniques such as chromatography and crystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Benzeneacetic acid, 3-bromo-2-chloro-6-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The acetic acid group can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzeneacetic acid, 3-bromo-2-chloro-6-fluoro- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new materials and catalysts.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may be used in the design of new drugs and therapeutic agents due to its unique structural features.
Industry: The compound finds applications in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its halogenated structure makes it valuable in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of Benzeneacetic acid, 3-bromo-2-chloro-6-fluoro- involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity and allows it to participate in various biochemical pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing cellular processes and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
- Benzeneacetic acid, 2-bromo-3-chloro-6-fluoro-
- Benzeneacetic acid, 2-bromo-6-chloro-3-cyano-
- Benzeneacetic acid, 2-bromo-3-chloro-6-fluoro-
Uniqueness: Benzeneacetic acid, 3-bromo-2-chloro-6-fluoro- is unique due to its specific substitution pattern on the benzene ring. The combination of bromine, chlorine, and fluorine atoms in this particular arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
1003608-92-1 |
---|---|
Molekularformel |
C8H5BrClFO2 |
Molekulargewicht |
267.48 g/mol |
IUPAC-Name |
2-(3-bromo-2-chloro-6-fluorophenyl)acetic acid |
InChI |
InChI=1S/C8H5BrClFO2/c9-5-1-2-6(11)4(8(5)10)3-7(12)13/h1-2H,3H2,(H,12,13) |
InChI-Schlüssel |
LWCLWDPXBFTRFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)CC(=O)O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.